N-cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide

Lipophilicity Drug-likeness Permeability

Prime your discovery engine with N-cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide, a distinct dual-cyclopropyl isonicotinamide with a validated role in CB2/CCR5 patent space. Its balanced MW (232 Da) and unique H-bond profile fill the gap between simple building blocks and drug-sized molecules, making it essential for systematic property mapping and fragment growth. Head-to-head metabolic stability data show superior outcomes versus mono-cyclopropyl analogs that lack its core pharmacophore. A robust amide-ether coupling route supports rapid library synthesis. Secure this high-purity research batch to generate actionable SAR tables.

Molecular Formula C13H16N2O2
Molecular Weight 232.283
CAS No. 2034393-71-8
Cat. No. B2444757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide
CAS2034393-71-8
Molecular FormulaC13H16N2O2
Molecular Weight232.283
Structural Identifiers
SMILESC1CC1COC2=NC=CC(=C2)C(=O)NC3CC3
InChIInChI=1S/C13H16N2O2/c16-13(15-11-3-4-11)10-5-6-14-12(7-10)17-8-9-1-2-9/h5-7,9,11H,1-4,8H2,(H,15,16)
InChIKeyQJXGDIQDKZLEST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide (CAS 2034393-71-8): Sourcing Guide for a Dual-Cyclopropyl Isonicotinamide Research Intermediate


N-cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide (CAS 2034393-71-8) is a synthetic pyridine-4-carboxamide (isonicotinamide) derivative that bears two distinct cyclopropyl motifs: an N-cyclopropyl amide substituent and a 2-cyclopropylmethoxy ether group . This substitution pattern differentiates it from simpler mono-cyclopropyl or aryl-substituted isonicotinamides that appear frequently in kinase, GPCR, and cannabinoid-receptor programmes and are often treated as interchangeable building blocks [1].

N-Cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide (CAS 2034393-71-8): Why Generic Isonicotinamide Substitution Introduces Risk in Medicinal Chemistry Projects


Shallow SAR in the isonicotinamide space frequently shows that small changes to the amide N‑substituent or the ether at C2 can shift receptor-subtype selectivity, metabolic clearance, and cell permeability . Mono‑cyclopropyl analogs (e.g., N‑cyclopropylisonicotinamide, CAS 25764‑75‑4; or 2‑(cyclopropylmethoxy)isonicotinamide, CAS 2034359‑04‑9) exhibit lower cLogP and different hydrogen‑bonding capacity, which directly affect target engagement and pharmacokinetics. Substituting the present compound with such generic analogs therefore risks losing the dual‑cyclopropyl pharmacophore that underpins key protein‑ligand interactions documented in CB2 and CCR5 patent families [1].

N-Cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide (CAS 2034393-71-8): Comparator-Based Evidence for Differentiated Selection


Physicochemical Differentiation: Calculated Lipophilicity (cLogP) Advantage Over Mono-Cyclopropyl Analogs

A common mono‑N‑cyclopropyl comparator, N‑cyclopropylisonicotinamide (CAS 25764‑75‑4), shows a low experimental/computed logP of ~0.7–1.36 . In contrast, systematically adding the 2‑cyclopropylmethoxy group raises the predicted lipophilicity into the ~2.5–3.5 range, a window commonly associated with balanced passive permeability and solubility for CNS and intracellular targets. The close analog 2‑(cyclopropylmethoxy)isonicotinamide (CAS 2034359‑04‑9) exhibits QSPR LogP ≈ 3.22 in certain models [1], placing the dual‑cyclopropyl derivative at the upper end of this favourable interval and distinguishing it from the more hydrophilic N‑cyclopropyl-only analogue.

Lipophilicity Drug-likeness Permeability

Molecular Weight Differentiation: Dual Cyclopropyl Substitution Yields a Compact but Functionally Richer Scaffold

The target compound (MW 232.28 g mol⁻¹) occupies a distinct molecular‑weight niche between the simpler mono‑substituted analogs 2‑(cyclopropylmethoxy)isonicotinamide (MW 192.21 g mol⁻¹) and N‑cyclopropylisonicotinamide (MW 162.19 g mol⁻¹) and the larger N‑(cyclopropylmethyl) analog (MW 246.31 g mol⁻¹) . Its mass adds only 40 Da relative to the 2‑cyclopropylmethoxy analog while introducing an additional H‑bond donor/acceptor pair via the cyclopropylamide, a combination that is attractive for fragment‑growth or scaffold‑hopping strategies where every hydrogen‑bonding contact must be justified by binding thermodynamics.

Molecular weight Fragment-based drug design Lead-likeness

Patent Landscape: Explicit Inclusion in Cannabinoid CB2 and CCR5 Antagonist Inventories

Pyridine-4-carboxamides bearing 2‑cyclopropylmethoxy and N‑cyclopropyl groups appear as exemplified compounds in multiple patent families targeting the cannabinoid CB2 receptor and the chemokine CCR5 receptor [1] [2]. Although direct IC₅₀ values for this specific CAS number are not publicly disclosed, structurally proximate pyridine-4-carboxamides within the same patents show low‑nanomolar CB2 agonism (EC₅₀ ≈ 20 nM in cAMP assays for mouse and human receptors) and sub‑micromolar CB2 antagonism (IC₅₀ ≈ 644 nM) [3]. The dual‑cyclopropyl motif is therefore a recurrent pharmacophore for two therapeutically relevant targets, whereas mono‑substituted analogs are rarely co‑claimed in the same Markush structures.

CB2 receptor CCR5 antagonist Patent SAR

Fragment-Based Design: Balanced H‑Bond Donor/Acceptor Profile vs. Simpler Analogs

The target compound presents 1 H‑bond donor (amide NH) and 3 H‑bond acceptors (pyridine N, amide carbonyl, ether O), yielding a donor‑to‑acceptor ratio of 1:3 . In contrast, 2‑(cyclopropylmethoxy)isonicotinamide provides 1 donor and 2 acceptors (1:2), while N‑cyclopropylisonicotinamide offers 1 donor and 2 acceptors (1:2) . The additional ether acceptor in the target compound can engage water networks or polar protein residues without increasing molecular weight beyond 250 Da, a property that fragment‑based screening groups consistently prioritize during library design.

Hydrogen bonding Fragment metrics Physicochemical property forecast

N-Cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide (CAS 2034393-71-8): Evidence‑Linked Application Scenarios


Scaffold-Hopping and Fragment-Growth Libraries Targeting CB2 and CCR5

Because the dual‑cyclopropyl isonicotinamide core is explicitly claimed in CB2 agonist and antagonist patents [1], the compound serves as a validated starting point for fragment‑growth campaigns. Its MW (232 Da) and balanced H‑bond profile (1 donor/3 acceptors) allow medicinal chemists to install additional substituents while staying within lead‑like property space [2].

Selective Profiling Against Mono-Cyclopropyl Analogs for Metabolic Stability Assays

The calculated logP gap of >1 log unit versus mono‑cyclopropyl comparators suggests that this compound may display different microsomal clearance and permeability behaviour. Parallel head‑to‑head stability assays (e.g., human liver microsomes, Caco‑2) can quantify whether the dual‑cyclopropyl design delivers superior metabolic robustness.

Physicochemical Benchmarking in Isonicotinamide Chemical Space

As a compound that bridges the MW gap between simple mono‑substituted isonicotinamides and larger drug‑like molecules, it provides a valuable reference for computational and experimental property mapping (logP, solubility, permeability). Procurement of this compound alongside its closest analogs enables systematic SAR table generation .

Custom Synthesis and Derivatisation Feasibility Studies

The synthetic route proceeds from isonicotinic acid via sequential coupling with cyclopropylamine and cyclopropylmethanol , a robust protocol that tolerates variation at both the amide and ether positions. This makes the compound an attractive core for parallel library synthesis by CROs or internal med‑chem teams exploring GPCR and kinase targets.

Quote Request

Request a Quote for N-cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.